2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
CAS No.:
Cat. No.: VC16395401
Molecular Formula: C16H17N5O2S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N5O2S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 2,4,6-trimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H17N5O2S/c1-11-7-12(2)16(13(3)8-11)24(22,23)18-14-5-4-6-15(9-14)21-10-17-19-20-21/h4-10,18H,1-3H3 |
| Standard InChI Key | BKNRBQABYAQMLW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C |
Introduction
The compound 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic molecule that incorporates both sulfonamide and tetrazole functionalities. Sulfonamides are known for their antimicrobial properties, while tetrazoles are often used in medicinal chemistry for their ability to mimic carboxylic acids and participate in hydrogen bonding, which can enhance the biological activity of compounds.
Synthesis
The synthesis of such compounds typically involves the reaction of a sulfonamide precursor with a tetrazole-substituted aniline. This process may involve multiple steps, including the formation of the tetrazole ring and its attachment to the phenyl group, followed by coupling with the sulfonamide moiety.
Biological Activity
Sulfonamides are traditionally used as antimicrobials by inhibiting folic acid synthesis in bacteria. Tetrazoles, with their ability to mimic carboxylic acids, can enhance the bioavailability and potency of compounds. The combination of these functionalities could potentially lead to novel biological activities, such as improved antimicrobial properties or new targets for therapeutic intervention.
Research Findings
While specific research findings on 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide are not available, compounds with similar functionalities have shown promise in various therapeutic areas. For example, tetrazole-containing compounds have been explored for their potential as inhibitors in various enzymatic pathways, and sulfonamides continue to be modified to enhance their antimicrobial efficacy.
Data Tables
Given the lack of specific data on this compound, we can consider a general table for sulfonamides and tetrazoles:
| Compound Feature | Sulfonamides | Tetrazoles |
|---|---|---|
| Biological Role | Antimicrobial | Mimic carboxylic acids, potential therapeutic targets |
| Chemical Properties | Polar, hydrophilic | Hydrogen bonding capabilities |
| Synthetic Approaches | Reaction of sulfonic acid with amines | Formation of tetrazole ring via cycloaddition reactions |
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